molecular formula C19H26N6O B171301 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol CAS No. 186692-44-4

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

Cat. No.: B171301
CAS No.: 186692-44-4
M. Wt: 354.4 g/mol
InChI Key: BTIHMVBBUGXLCJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870173
Record name 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186692-44-4
Record name Seliciclib, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELICICLIB, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIR55KO85E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chlorination and Functionalization

6-Chloro-2-fluoro-9H-purine intermediates are critical. For example:

  • Nitrosation/Diazotization : Treatment of 2-amino-6-chloropurine with NaNO₂/HBF₄ introduces a nitroso group, enabling subsequent halogenation.

  • THP Protection : Tetrahydropyranyl (THP) protection of the N⁹-position prevents unwanted reactions during functionalization.

Intermediate : 6-Chloro-2-fluoro-9H-purine (CID 10 in)

Stereoselective Amination at Position 2

The 2-position is functionalized with (R)-2-amino-1-butanol:

Amination Reaction

  • Reagents : (R)-2-Amino-1-butanol, TFA.

  • Conditions : Reflux in TFE, 24–48 hours.

  • Stereocontrol : Chiral resolution or use of enantiopure starting materials ensures the (2R)-configuration.

Final Product : 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

Purification and Characterization

  • Column Chromatography : Silica gel, 10% MeOH/DCM to 20% MeOH/DCM.

  • Yield : ~30–50% for final amination step.

  • Characterization :

    • ¹H NMR : δ 8.60 (H-8), 7.28–7.83 (aromatic H), 5.97 (OH).

    • HRMS : m/z 354.4 [M+H]⁺.

Alternative Synthetic Routes

Sonogashira Coupling

For ethynyl derivatives, Pd/Cu catalysts enable C-C bond formation:

  • Reagents : Triisopropylacetylene, Pd(PPh₃)₂Cl₂, CuI.

  • Yield : >90% for protected intermediates.

Suzuki-Miyaura Coupling

Introduces aryl groups at position 6:

  • Reagents : Arylboronic acids, Pd catalysts.

  • Conditions : K₃PO₄, toluene, 100°C.

Key Data Tables

Table 1: Reaction Conditions for Benzylamino Group Introduction

IntermediateReagentSolventTemperatureTimeYieldSource
6-Chloro-2-fluoro-purineBenzylamineTFEReflux24–48h~75%

Table 2: Amination at Position 2

IntermediateReagentSolventTemperatureTimeYieldSource
9-Isopropyl-6-benzylamino(R)-2-Amino-1-butanolTFEReflux24–48h~30%

Challenges and Innovations

  • Stereochemical Purity : Ensuring (2R)-configuration requires chiral resolution or enantioselective synthesis.

  • Solubility : Modifications to the butanol chain improve bioavailability.

Applications in Drug Development

Seliciclib (R-roscovitine) inhibits CDK1/2/7/9 and has undergone Phase II trials for cancer. Its synthesis underpins research into kinase inhibitors with enhanced selectivity .

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions typical of purine derivatives and hydroxyl-containing molecules:

Reaction Type Reagents/Conditions Products
Oxidation KMnO₄, H₂O₂, or enzymatic systemsOxidized derivatives (e.g., ketones or carboxylic acids at the butanol chain) .
Reduction NaBH₄, LiAlH₄Reduced intermediates (e.g., saturated alkyl chains or modified amines) .
Nucleophilic Substitution Alkyl/benzyl halides, catalysts (e.g., Pd)Substituted purines (e.g., modified benzylamino or isopropyl groups) .
Esterification Acetic anhydride, acyl chloridesEster derivatives (e.g., acetylated hydroxyl groups) .
Hydrolysis Acidic or basic conditionsCleavage of benzylamino or isopropyl groups .

Mechanistic Insights

  • Oxidation of the Butanol Chain :
    The hydroxyl group in the butanol side chain undergoes oxidation to form a ketone or carboxylic acid. For example, treatment with KMnO₄ converts the primary alcohol to a carboxylic acid .

    R CH2OHKMnO4R COOH\text{R CH}_2\text{OH}\xrightarrow{\text{KMnO}_4}\text{R COOH}
  • Substitution at the Purine Core :
    The 6-benzylamino group is susceptible to nucleophilic substitution. Reactions with alkyl halides replace the benzyl group, altering biological activity .

  • Esterification :
    The hydroxyl group reacts with acetylating agents, forming esters that enhance lipophilicity for pharmaceutical applications .

Synthetic Modifications

Industrial synthesis (e.g., for Seliciclib) involves:

  • Purine Core Assembly : Condensation reactions with heterocyclic precursors.

  • Functional Group Introduction :

    • Alkylation at the 9-position (isopropyl group).

    • Benzylamino substitution at the 6-position via SNAr (nucleophilic aromatic substitution).

  • Side-Chain Addition : Coupling of the butanol moiety under basic conditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 145–148°C, forming aromatic byproducts .

  • pH Sensitivity :

    • Stable in neutral conditions.

    • Acidic hydrolysis cleaves the benzylamino group, while basic conditions degrade the purine ring .

Comparative Reactivity

Roscovitine exhibits distinct reactivity compared to analogs:

Compound Key Differences
Olomoucine Lacks the butanol chain, reducing hydroxyl-mediated reactivity .
Purvalanol Contains a chlorophenyl group, enhancing electrophilic substitution potential .
Flavopiridol Flavone backbone enables π-π stacking, unlike purine-based Roscovitine .

Scientific Research Applications

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of purine derivatives.

    Biology: Investigated for its role in cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit Cdks.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol involves the inhibition of cyclin-dependent kinases (Cdks). Cdks are enzymes that regulate the cell cycle by phosphorylating target proteins. By inhibiting Cdks, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:

    Cyclin-dependent kinase 2 (Cdk2): Inhibition of Cdk2 disrupts the cell cycle progression from the G1 to S phase.

    Cyclin-dependent kinase 5 (Cdk5): Inhibition of Cdk5 affects neuronal development and function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues Targeting CDKs

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Primary Targets (IC₅₀) Clinical Status
Seliciclib (Roscovitine) 6-(Benzylamino), 9-isopropyl, (2R)-butanol C₁₉H₂₆N₆O 354.45 CDK2 (16 µM), CDK5, CDK7, CDK9 Phase 2
(S)-Roscovitine Enantiomer of Seliciclib C₁₉H₂₆N₆O 354.45 Similar CDK profile Preclinical
(R)-DRF053 6-(3-Pyridin-2-ylbenzylamino) C₂₃H₂₇N₇O·2HCl 490.43 CDK1 (80 nM), CDK5 (14 nM), CK1 (220 nM) Research use
Purvalanol A 6-(3-Chlorophenylamino), 3-methylbutanol C₁₉H₂₅ClN₆O 388.89 CDKs, ERK1/2 (3.1–12 µM) Research use
(R)-CR8 6-(4-Pyridin-2-ylbenzylamino), tri-HCl salt C₂₄H₂₉N₇O·3HCl 580.91 CDK2 (0.036–0.07 µM), CDK12-cyclin K Preclinical
Olomoucine 9-Methyl, 6-(benzylamino) C₁₅H₁₈N₆O 298.34 CDKs (early-generation inhibitor) Discontinued

Functional and Mechanistic Differences

Potency and Selectivity: (R)-DRF053 and (R)-CR8 exhibit higher potency (nanomolar IC₅₀) compared to Seliciclib (micromolar range) due to optimized substituents enhancing ATP-binding pocket interactions . Purvalanol A inhibits ERK1/2, expanding its therapeutic scope beyond CDKs .

Mechanistic Innovations: (R)-CR8 functions as a "molecular glue," promoting CDK12-cyclin K degradation via the ubiquitin-proteasome system, a novel mechanism distinct from Seliciclib’s reversible inhibition .

Biological Activity

The compound 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol , also known as N9-Isopropyl-Olomoucine, is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information:

PropertyValue
Molecular FormulaC17H22N6O
Molar Mass326.4 g/mol
Density1.30 g/cm³
Melting Point145-148 °C
AppearanceWhite to off-white solid
pKa14.55

Toxicological Profile:

The compound is classified as harmful (Xn) with risk codes indicating potential long-term adverse effects in aquatic environments and harm if swallowed .

Research indicates that this compound exhibits various biological activities primarily through its interaction with purine metabolic pathways. It functions as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and proliferation.

Inhibition of Cyclin-Dependent Kinases

Studies have demonstrated that this compound can selectively inhibit specific CDKs, leading to cell cycle arrest in cancer cells. For instance, it has been shown to induce apoptosis in various cancer cell lines by disrupting the phosphorylation of key substrates involved in cell cycle progression .

Pharmacological Effects

Antitumor Activity:
The compound has been evaluated for its antitumor properties. In vitro studies revealed that it effectively reduces the viability of cancer cells, particularly in leukemia and solid tumors. The mechanism involves the induction of G1 phase arrest and subsequent apoptosis .

Neuroprotective Effects:
Emerging evidence suggests that this compound may also exhibit neuroprotective effects, potentially through modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .

Case Studies

  • Leukemia Treatment:
    A clinical study involving patients with acute myeloid leukemia (AML) demonstrated that treatment with this compound led to significant reductions in leukemic cell counts and improved overall survival rates. The study highlighted its potential as a therapeutic agent in hematological malignancies .
  • Solid Tumor Efficacy:
    Another study focused on solid tumors showed that the administration of this compound resulted in tumor shrinkage in a subset of patients resistant to conventional therapies. The results indicated a promising role in combination therapy settings .

Toxicity and Side Effects

While the compound shows significant promise, it is essential to note potential side effects associated with its use. Observations from preclinical studies indicate that high doses may lead to hepatotoxicity and gastrointestinal disturbances, necessitating careful monitoring during clinical applications .

Q & A

Q. What are the recommended synthetic routes for 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution reactions involving 2,6-dichloro-9-isopropylpurine intermediates. For example, describes a solvent thermal reaction using 2,6-dichloro-9-(propan-2-yl)-9H-purine and amine derivatives under reflux conditions (e.g., acetonitrile or ethanol). Key steps include:

  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound.
  • Optimization of reaction time (24–48 hours) and stoichiometric ratios (1:1.2 for amine:purine derivatives) to improve yields (typically 60–75%) .

Q. How can the structural conformation of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural validation. For example:

  • Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns, such as N–H⋯N interactions (bond lengths: 2.946–2.997 Å) observed in related purine derivatives .
  • Complementary techniques include 1^1H/13^13C NMR to confirm substituent positions (e.g., δ 7.2–7.4 ppm for benzyl protons) and FT-IR for functional group identification (e.g., N–H stretches at 3300–3400 cm1^{-1}) .

Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity?

  • Kinase Inhibition Assays : Measure IC50_{50} values using recombinant CDKs (e.g., CDK2, CDK9) with ATP-competitive assays. For example, reports IC50_{50} = 1.25 μM for G2/M phase arrest in HeLa cells .
  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining after 24-hour exposure (e.g., 1–10 μM concentrations) .

Advanced Research Questions

Q. How can molecular docking elucidate binding modes with cyclin-dependent kinases (CDKs)?

  • Protocol :
    • Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set) .
    • Dock into CDK2/cyclin A (PDB ID: 1H1P) using AutoDock Vina, focusing on ATP-binding pockets.
    • Validate docking poses via RMSD < 2 Å compared to co-crystallized ligands (e.g., roscovitine) .
  • Key Interactions : Hydrogen bonds with Glu81 and Lys89 residues, hydrophobic contacts with Ile10 and Phe82 .

Q. What strategies resolve discrepancies in reported IC50_{50}50​ values across studies?

  • Source Analysis : Compare enzyme sources (e.g., recombinant vs. endogenous CDKs) and assay conditions (e.g., ATP concentration: 10–100 μM). notes IC50_{50} variations (0.036–1 μM for CDK2) due to buffer pH and co-factor differences .
  • Statistical Validation : Use dose-response curves with ≥3 replicates and normalized to positive controls (e.g., staurosporine) .

Q. How does stereochemistry (R/S configuration) impact biological activity?

  • Case Study : (R)-CR8 (a derivative) shows higher potency (IC50_{50} = 0.036 μM for CDK2) than its (S)-enantiomer due to optimized hydrogen bonding with Lys33 in CDK2’s active site .
  • Method : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to separate enantiomers and validate purity (>99%) .

Q. What in vivo models are appropriate for studying pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer 10 mg/kg (oral or IV) in murine models; monitor plasma half-life (t1/2_{1/2} ~2–4 hours) and bioavailability (15–20%) using LC-MS .
  • Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine) after 14-day exposure. notes reversible weight loss at 50 mg/kg doses .

Q. Can this compound overcome resistance mechanisms in cancer cells?

  • Resistance Pathways : Overexpression of ABC transporters (e.g., P-gp) reduces intracellular accumulation. Co-administration with verapamil (10 μM) restores efficacy in resistant cell lines .
  • Combination Therapy : Synergistic effects observed with cisplatin (combination index <0.5) in ovarian cancer models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Reactant of Route 2
Reactant of Route 2
2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.